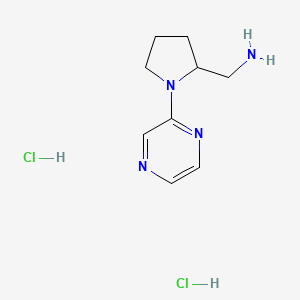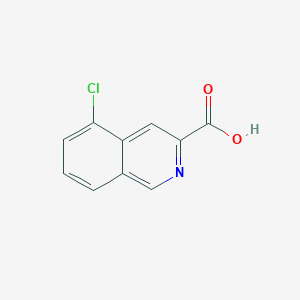
5-Chloroisoquinoline-3-carboxylic acid
Overview
Description
5-Chloroisoquinoline-3-carboxylic acid is a heterocyclic organic compound consisting of a fused aromatic ring system . It is commonly used in the field of pharmaceuticals and has a wide range of potential applications in scientific research.
Molecular Structure Analysis
The molecular formula of this compound is C10H6ClNO2, and its molecular weight is 207.61 g/mol . The structure of this compound includes a carboxylic acid group attached to an isoquinoline ring, which is further substituted with a chlorine atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.61 g/mol . As a carboxylic acid, it is expected to exhibit typical acid properties such as the ability to donate a proton . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Antitubercular Activity
5-Chloroisoquinoline-3-carboxylic acid has been utilized in the synthesis of novel compounds with potent antitubercular activity. A study by Marvadi et al. (2020) demonstrated the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which showed promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Reaction with Isoquinoline Derivatives
Research by Donati et al. (1990) explored the reaction of phthalide-3-carboxylic acid with isoquinoline, including 1-chloroisoquinoline, resulting in compounds formed through alkylation of the isoquinoline heterocycle (Donati et al., 1990).
Antimicrobial Properties
Al-Hiari et al. (2008) synthesized and evaluated the antimicrobial properties of substituted Hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its Tetrahydroquino[7,8-b]benzodiazepine Analog, showcasing their interesting antibacterial activity mainly against Gram-positive strains (Al-Hiari et al., 2008).
Microbial Metabolism
Tibbles et al. (1989) investigated the microbial metabolism of compounds like 3-chloroquinoline-8-carboxylic acid, which are related to this compound. This study provided insights into the degradation pathways of these compounds by bacteria (Tibbles et al., 1989).
Synthesis and Biological Activities
Gao et al. (2011) conducted a study on the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, highlighting their potential biological activities and providing a base for future research in this area (Gao et al., 2011).
Safety and Hazards
Mechanism of Action
- IQ3CA primarily targets bacterial cells, specifically Ralstonia solanacearum (Rs) , Acidovorax citrulli (Ac) , Xanthomonas oryzae pv. oryzicola (Xoc) , Xanthomonas campestris pv. campestris (Xcc) , Pectobacterium carotovorum subsp. carotovorum (Pcc) , and Xanthomonas fragariae (Xf) .
- Additionally, IQ3CA inhibits bacterial motility, exopolysaccharide production, and biofilm formation .
Target of Action
Mode of Action
Pharmacokinetics
- IQ3CA is relatively stable under normal conditions. Information on distribution is limited, but it likely distributes within bacterial cells. No specific metabolic pathways are reported. Details regarding excretion are not available. IQ3CA’s stability and solubility affect its bioavailability .
Result of Action
Action Environment
Properties
IUPAC Name |
5-chloroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCMAPNGYVWPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


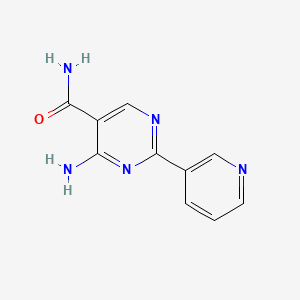
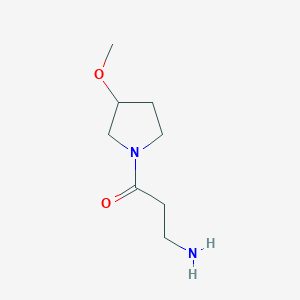
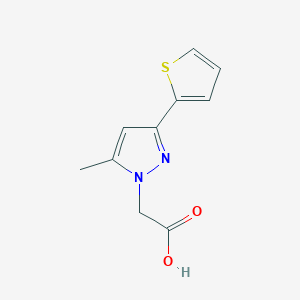
![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473923.png)
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B1473924.png)
![2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473926.png)
![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B1473927.png)
![4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473929.png)

![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate](/img/structure/B1473933.png)


